molecular formula C26H23N3O B11702178 N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide

N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide

Cat. No.: B11702178
M. Wt: 393.5 g/mol
InChI Key: AQTIHKMFJBGAEE-WPWMEQJKSA-N
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Description

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole ring, a cyclopropane ring, and a hydrazone functional group. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide typically involves the condensation reaction between 2-methyl-1H-indole-3-carbaldehyde and 2,2-diphenylcyclopropanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides of the indole and cyclopropane rings.

    Reduction: Reduced hydrazones with altered functional groups.

    Substitution: New compounds with substituted nucleophiles at the hydrazone position.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The indole ring can also interact with DNA, potentially leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide is unique due to the presence of both the indole and cyclopropane rings, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H23N3O

Molecular Weight

393.5 g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide

InChI

InChI=1S/C26H23N3O/c1-18-22(21-14-8-9-15-24(21)28-18)17-27-29-25(30)23-16-26(23,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,17,23,28H,16H2,1H3,(H,29,30)/b27-17+

InChI Key

AQTIHKMFJBGAEE-WPWMEQJKSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3CC3(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3CC3(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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